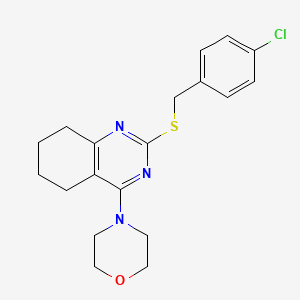
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine is a compound belonging to the pteridine family, which is a class of bicyclic heterocyclic compounds. Pteridines are known for their diverse biological roles and applications in medicinal chemistry . This compound is characterized by the presence of phenethyl and p-tolyl groups attached to the pteridine core, making it a unique and potentially valuable molecule for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds such as n2,n4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of cyclin-dependent kinases (cdks) . CDKs are pivotal kinases in cell cycle transition and gene transcription .
Mode of Action
It can be inferred from related compounds that it may inhibit the activity of its target proteins, such as cdks . This inhibition could potentially disrupt the normal cell cycle and gene transcription processes .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it could affect pathways related to cell cycle regulation and gene transcription .
Result of Action
Based on the potential inhibition of cdks, it could lead to disruption of cell cycle progression and gene transcription, potentially leading to cell cycle arrest .
Biochemical Analysis
Biochemical Properties
They are involved in photochemistry, substitution at ring nitrogens, nucleophilic substitution at ring carbons, organometallic couplings, and methods for side chain elaboration and extension .
Cellular Effects
Related compounds have been shown to exhibit potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . These compounds displayed significant inhibition against the tested tumor cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2 and CDK9, key enzymes in cell cycle transition and gene transcription .
Metabolic Pathways
Pteridines are known to be involved in various biosynthetic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., Pd/C, copper iodide), and bases (e.g., potassium carbonate, sodium hydroxide) . Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various substituted pteridines, oxidized or reduced derivatives, and other functionalized compounds that retain the pteridine core structure .
Scientific Research Applications
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N2,N4-diphenylpyrimidine-2,4-diamine: Known for its kinase inhibitory activity and potential as an anticancer agent.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits antitumor activity and is a potent inhibitor of cyclin-dependent kinase 6 (CDK6).
N2,N4-disubstituted quinazoline-2,4-diamines: Evaluated for their antiparasitic activity against Plasmodium falciparum.
Uniqueness
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine stands out due to its unique substitution pattern on the pteridine core, which imparts distinct chemical and biological properties. Its combination of phenethyl and p-tolyl groups enhances its potential for diverse applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
4-N-(4-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-15-7-9-17(10-8-15)25-20-18-19(23-14-13-22-18)26-21(27-20)24-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZMROKIRRTBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate](/img/structure/B2475692.png)
![2,3-difluoro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2475693.png)
![8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2475698.png)

![2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2475701.png)


![6-(azepane-1-sulfonyl)-2-[(2-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2475706.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2475707.png)

![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2475709.png)

![N-(1-cyano-3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2475711.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2475712.png)
